

## A Preclinical and Clinical Efficacy Showdown: LPM4870108 vs. Entrectinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LPM4870108 |           |
| Cat. No.:            | B15616778  | Get Quote |

In the rapidly evolving landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology. This guide provides a detailed comparison of two such inhibitors: **LPM4870108**, a novel pan-Trk inhibitor in preclinical development, and entrectinib, a clinically approved TKI targeting NTRK, ROS1, and ALK gene fusions. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data to inform future research and development.

## At a Glance: Key Efficacy and Pharmacokinetic Parameters

The following tables summarize the available quantitative data for **LPM4870108** and entrectinib, providing a side-by-side comparison of their biochemical potency, preclinical antitumor activity, and clinical efficacy.

Table 1: Biochemical Potency (IC50)



| Target     | LPM4870108 (nM) | Entrectinib (nM) |
|------------|-----------------|------------------|
| TrkA       | 2.4[1][2]       | 1.7[3]           |
| TrkC       | 0.2[1][2]       | -                |
| TrkA G595R | 3.5[1][2]       | -                |
| TrkA G667C | 2.3[1][2]       | -                |
| ALK        | 182[1]          | 0.1 - 2[4]       |
| ROS1       | -               | 0.1 - 2[4]       |

Table 2: Preclinical Anti-Tumor Activity

| Drug       | Model               | Dosing                                     | Outcome                       |
|------------|---------------------|--------------------------------------------|-------------------------------|
| LPM4870108 | BaF3-NTRK xenograft | 5-20 mg/kg, p.o. once<br>daily for 21 days | Tumor growth inhibition[1][2] |

Table 3: Clinical Efficacy of Entrectinib



| Indication                                 | Metric                         | Value  | Source |
|--------------------------------------------|--------------------------------|--------|--------|
| ROS1-positive                              | Overall Response<br>Rate (ORR) | 77%    | [5][6] |
| Median Duration of Response (DOR)          | 24.6 months                    | [5][6] |        |
| Median Progression-<br>Free Survival (PFS) | 19.0 months                    | [5][6] | _      |
| Intracranial ORR                           | 55.0%                          | [5]    | _      |
| NTRK fusion-positive solid tumors          | Overall Response<br>Rate (ORR) | 57%    | [6][7] |
| Median Duration of Response (DOR)          | 10.4 months                    | [6]    |        |
| Median Progression-<br>Free Survival (PFS) | 11.2 months                    | [6]    |        |

# Mechanism of Action: A Tale of Two Kinase Inhibitors

Both **LPM4870108** and entrectinib function by inhibiting key signaling pathways that drive tumor growth. However, their target profiles exhibit notable differences.

Entrectinib is a potent inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), ROS1, and ALK.[3][4][8][9][10] These kinases, when constitutively activated by genetic alterations such as gene fusions, can lead to uncontrolled cell proliferation and survival. By blocking these targets, entrectinib effectively shuts down these oncogenic signals. A key feature of entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for cancers that have metastasized to the central nervous system (CNS).[9]

**LPM4870108**, on the other hand, is described as a potent and orally active pan-Trk inhibitor with high selectivity for Trk kinases over ALK and ROS1.[1][2] Preclinical data demonstrates its activity against both wild-type (WT) and mutated (MT) forms of Trk, including the G595R and G667C mutations which can confer resistance to other Trk inhibitors.[1][2] This suggests a



potential role for **LPM4870108** in overcoming acquired resistance in patients treated with other Trk inhibitors.



Click to download full resolution via product page

Fig. 1: Simplified signaling pathway targeted by LPM4870108 and entrectinib.

## **Experimental Protocols**

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in this guide.

In vitro Kinase Inhibition Assay (for IC50 determination):

The inhibitory activity of the compounds against target kinases is typically determined using in vitro kinase assays. A general protocol involves:

- Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.
- Compound Dilution: The test compounds (LPM4870108 or entrectinib) are serially diluted to a range of concentrations.
- Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate. The reaction is initiated by the addition of ATP.
- Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using phospho-specific antibodies in an ELISA format.



• IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In vivo Tumor Xenograft Studies (for anti-tumor activity):

The anti-tumor efficacy of a compound in a living organism is commonly assessed using xenograft models. A typical workflow is as follows:





Click to download full resolution via product page

Fig. 2: General workflow for in vivo tumor xenograft studies.

Clinical Trial Design for Entrectinib:

The clinical efficacy data for entrectinib is derived from integrated analyses of several clinical trials, including STARTRK-2, STARTRK-1, and ALKA-372-001.[5][6] These were open-label, multicenter, global phase 1 or 2 trials.

- Patient Population: Patients with locally advanced or metastatic solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions.
- Treatment: Entrectinib was administered orally at a dose of 600 mg once daily.
- Efficacy Endpoints: The primary endpoint was typically overall response rate (ORR).
  Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and intracranial ORR.
- Tumor Assessment: Tumor responses were generally assessed by investigators and a blinded independent central review according to RECIST v1.1 criteria.

## **Discussion and Future Perspectives**

The comparison between **LPM4870108** and entrectinib highlights the journey of a drug from preclinical discovery to clinical application. Entrectinib is an established therapeutic agent with proven clinical efficacy in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC.[5][6][11] Its ability to penetrate the CNS addresses a critical unmet need in patients with brain metastases.[9]

**LPM4870108**, while still in the preclinical stage, shows promise as a potent and selective pan-Trk inhibitor.[1][2] Its activity against known resistance mutations suggests it could be a valuable next-generation therapy for patients who have developed resistance to first-generation Trk inhibitors. Further preclinical studies are warranted to fully characterize its efficacy and safety profile. The transition to clinical trials will be a crucial step in determining its potential therapeutic role.



For researchers and drug developers, the story of these two molecules underscores the importance of a well-defined target product profile. While entrectinib's broader kinase inhibition profile has led to its approval for multiple indications, **LPM4870108**'s selectivity for Trk may offer a more targeted approach with a potentially different safety profile. The continued exploration of novel TKIs like **LPM4870108** is essential to expand the arsenal of targeted therapies and improve outcomes for cancer patients. Preclinical safety pharmacology and toxicity studies for **LPM4870108** have been conducted in rats and rhesus monkeys to support its potential clinical development.[12][13][14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. LPM4870108 | Trk receptor | 2803679-07-2 | Invivochem [invivochem.com]
- 3. Entrectinib | C31H34F2N6O2 | CID 25141092 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. onclive.com [onclive.com]
- 6. news.cuanschutz.edu [news.cuanschutz.edu]
- 7. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Preclinical Evaluation of the Oral Toxicity, Genotoxicity, and Safety Pharmacology of LPM4870108, a Novel Potent Tropomyosin Receptor Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]



- 13. The tyrosine kinase inhibitor LPM4870108 impairs learning and memory and induces transcriptomic and gene-specific DNA methylation changes in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of the toxicity and toxicokinetics of the novel potent tropomyosin receptor kinase (Trk) inhibitor LPM4870108 in rhesus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical and Clinical Efficacy Showdown: LPM4870108 vs. Entrectinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616778#comparing-the-efficacy-of-lpm4870108-and-entrectinib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com